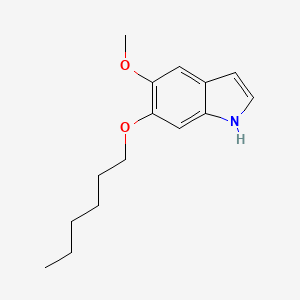
6-(Hexyloxy)-5-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hexyloxy)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the hexyloxy and methoxy groups in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexyloxy)-5-methoxy-1H-indole typically involves the alkylation of 5-methoxyindole with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
- Dissolve 5-methoxyindole in DMF.
- Add potassium carbonate to the solution.
- Introduce hexyl bromide to the mixture.
- Heat the reaction mixture to around 100°C and stir for several hours.
- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate.
- The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps may include crystallization, distillation, and advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Hexyloxy)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-(Hexyloxy)-5-formyl-1H-indole or 6-(Hexyloxy)-5-carboxy-1H-indole.
Reduction: Formation of 6-(Hexyloxy)-5-methoxy-1,2-dihydroindole.
Substitution: Formation of various 6-(Alkoxy/aryloxy)-5-methoxy-1H-indole derivatives.
Scientific Research Applications
6-(Hexyloxy)-5-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 6-(Hexyloxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the hexyloxy group, making it less lipophilic.
6-Hydroxy-5-methoxy-1H-indole: Contains a hydroxy group instead of a hexyloxy group, altering its chemical reactivity.
6-(Butyloxy)-5-methoxy-1H-indole: Similar structure but with a shorter alkyl chain.
Uniqueness
6-(Hexyloxy)-5-methoxy-1H-indole is unique due to the presence of both the hexyloxy and methoxy groups, which confer distinct chemical and biological properties. The hexyloxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic targets. The methoxy group contributes to its electronic properties, influencing its reactivity and interaction with biological molecules.
Properties
CAS No. |
116473-68-8 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
6-hexoxy-5-methoxy-1H-indole |
InChI |
InChI=1S/C15H21NO2/c1-3-4-5-6-9-18-15-11-13-12(7-8-16-13)10-14(15)17-2/h7-8,10-11,16H,3-6,9H2,1-2H3 |
InChI Key |
SJPSGNHMLJGLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C=CNC2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















